molecular formula C24H18BrNO4 B2994262 2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923140-45-8

2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2994262
CAS No.: 923140-45-8
M. Wt: 464.315
InChI Key: JWKGQNWGULYSRY-UHFFFAOYSA-N
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Description

2-Bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a brominated benzamide derivative featuring a chromene core. Its structure comprises:

  • Chromene backbone: A 4H-chromen-4-one system (4-oxo group at position 4).
  • Substituents: A 4-ethoxyphenyl group at position 2 of the chromene ring. A 2-bromobenzamide moiety attached to position 6 of the chromene. This compound’s molecular formula is C₂₄H₁₈BrNO₄ (inferred), with an approximate molecular weight of 464.3 g/mol (calculated). The ethoxy group (-OC₂H₅) enhances lipophilicity compared to smaller substituents like methoxy (-OCH₃) or hydrogen .

Properties

IUPAC Name

2-bromo-N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrNO4/c1-2-29-17-10-7-15(8-11-17)23-14-21(27)19-13-16(9-12-22(19)30-23)26-24(28)18-5-3-4-6-20(18)25/h3-14H,2H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKGQNWGULYSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound that belongs to the class of benzamides and chromenones. The structure of this compound features a bromine atom, a benzamide moiety, and a chromen-4-one structure with an ethoxyphenyl substituent. These structural characteristics suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is C24H18BrNO4C_{24}H_{18}BrNO_4 with a molecular weight of approximately 464.32 g/mol. The compound's unique functional groups allow for diverse chemical reactivity, which can lead to various biological effects.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity . Preliminary studies have shown that the compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing symptoms associated with various inflammatory diseases. The specific mechanisms of action are still under investigation, but it is believed that the compound interacts with molecular targets related to inflammation.

Anticancer Potential

There is emerging evidence suggesting that this compound may also have anticancer properties . Its structural features allow it to potentially interfere with cellular processes involved in cancer progression. For instance, studies have indicated that similar compounds within its class exhibit inhibitory effects on cancer cell lines, which warrants further investigation into the anticancer efficacy of this compound .

The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors. This binding can modulate their activity, leading to altered biochemical pathways associated with inflammation and cancer cell proliferation. Molecular docking studies are needed to elucidate these interactions in detail.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-bromo-N-(2-ethoxyphenyl)benzamideLacks chromenyl moietySimpler structure; potentially less versatile
N-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamideNo bromine atomMay exhibit different reactivity
4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamideMethoxy instead of ethoxy groupAlters properties and interactions

The presence of the bromine atom and the specific arrangement of functional groups in this compound contributes to its distinct biological properties compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. For example:

  • Synthesis : The synthesis typically involves cyclization reactions to form the chromenyl core followed by the introduction of the ethoxyphenyl group through Friedel-Crafts acylation.
  • Biological Testing : In vitro assays have shown promising results regarding its anti-inflammatory effects, indicating potential for therapeutic applications in treating chronic inflammatory conditions .
  • Molecular Docking Studies : These studies are essential for identifying potential binding sites on target proteins, which can further validate the therapeutic potential of this compound in various diseases .

Comparison with Similar Compounds

4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (CAS: 923233-39-0)

  • Structure :
    • Chromene backbone with a phenyl group at position 2.
    • 4-Bromo substituent on the benzamide (vs. 2-bromo in the target compound).
  • Molecular Formula: C₂₂H₁₄BrNO₃.
  • Molecular Weight : 420.3 g/mol .
  • Key Differences :
    • Bromine position (4- vs. 2-) alters electronic effects on the benzamide.
    • Phenyl vs. 4-ethoxyphenyl at chromene position 2 reduces lipophilicity.

N-[2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide Derivatives

  • Structure :
    • Methoxy substituent (-OCH₃) at the para position of the chromene’s phenyl group.
    • Variants include bromo or chloro substitutions on the benzamide .
  • Example : 4-Chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide.
  • Molecular Weight : ~405.8 g/mol (calculated).
  • Key Differences :
    • Smaller methoxy group reduces steric hindrance compared to ethoxy.
    • Halogen type (Cl vs. Br) influences binding affinity and metabolic stability .

N-(2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide Derivatives

  • Structure: Ethoxy-substituted chromene core (as in the target compound). Non-brominated benzamide variants (e.g., 3,4,5-trimethoxy-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide) .
  • Molecular Weight : ~465–480 g/mol (varies with substituents).
  • Additional methoxy groups may enhance solubility but increase synthetic complexity .

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Chromene Substituent (Position 2) Benzamide Substituent
Target Compound C₂₄H₁₈BrNO₄ 464.3 4-Ethoxyphenyl 2-Bromo
4-Bromo-N-(4-oxo-2-phenylchromen-6-yl)benzamide C₂₂H₁₄BrNO₃ 420.3 Phenyl 4-Bromo
4-Chloro-N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide C₂₂H₁₄ClNO₃ 405.8 4-Methoxyphenyl 4-Chloro
3,4,5-Trimethoxy-N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]benzamide C₂₇H₂₅NO₇ 499.5 4-Ethoxyphenyl 3,4,5-Trimethoxy

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